5-(Isopropoxymethyl)isoxazole-3-carboxylic acid
Description
5-(Isopropoxymethyl)isoxazole-3-carboxylic acid is a heterocyclic compound featuring an isoxazole core substituted with an isopropoxymethyl group at position 5 and a carboxylic acid at position 3. This article compares its properties with similar isoxazole derivatives, emphasizing substituent effects on chemical behavior, synthetic pathways, and biological activity.
Properties
Molecular Formula |
C8H11NO4 |
|---|---|
Molecular Weight |
185.18 g/mol |
IUPAC Name |
5-(propan-2-yloxymethyl)-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C8H11NO4/c1-5(2)12-4-6-3-7(8(10)11)9-13-6/h3,5H,4H2,1-2H3,(H,10,11) |
InChI Key |
CZWPNCPDFITETR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCC1=CC(=NO1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Isopropoxymethyl)isoxazole-3-carboxylic acid typically involves the cycloaddition of nitrile oxides with alkynes. One common method is the (3 + 2) cycloaddition reaction, which can be catalyzed by copper (I) or ruthenium (II) catalysts . The reaction conditions often include moderate temperatures and the use of solvents like tetrahydrofuran (THF) or dichloromethane (DCM) .
Industrial Production Methods
Industrial production of isoxazole derivatives, including 5-(Isopropoxymethyl)isoxazole-3-carboxylic acid, often employs metal-free synthetic routes to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity . These methods include the use of tert-butyl nitrite or isoamyl nitrite for the efficient, one-pot synthesis of isoxazoles from substituted aldoximes and alkynes .
Chemical Reactions Analysis
Types of Reactions
5-(Isopropoxymethyl)isoxazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
5-(Isopropoxymethyl)isoxazole-3-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(Isopropoxymethyl)isoxazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial activity .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The substituents on the isoxazole ring significantly influence reactivity and physical properties:
Key Observations :
- Benzyl-like Reactivity : The methyleneisoxazole group (e.g., in benzoyloxymethyl derivatives) undergoes rapid deoxygenation under Pd/C hydrogenation, suggesting similar behavior for isopropoxymethyl analogs .
- Electronic Effects : Electron-withdrawing groups (e.g., nitro, carboxylic acid) stabilize the isoxazole ring, while electron-donating groups (e.g., methoxy) may increase susceptibility to ring-opening reactions .
Challenges :
Reactivity and Stability
Substituents dictate reaction pathways under catalytic or biological conditions:
- Hydrogenation: Benzoyloxymethyl derivatives undergo domino deoxygenation and ring-opening to form enaminones . Nitro-substituted isoxazoles (e.g., 5-(4-nitrophenyl)) are prone to reduction, generating bioactive amines .
Metabolic Stability :
Data Tables
Biological Activity
5-(Isopropoxymethyl)isoxazole-3-carboxylic acid is a compound of interest due to its diverse biological activities, particularly in immunological and cellular contexts. This article reviews its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Synthesis and Characterization
The synthesis of 5-(Isopropoxymethyl)isoxazole-3-carboxylic acid typically involves reactions that incorporate isoxazole derivatives into various chemical frameworks. The compound can be synthesized through the reaction of isoxazole derivatives with isopropyl alcohol under acidic conditions, followed by carboxylation.
Table 1: Synthetic Pathways for Isoxazole Derivatives
| Compound | Starting Materials | Reaction Conditions | Yield |
|---|---|---|---|
| 5-(Isopropoxymethyl)isoxazole-3-carboxylic acid | Isoxazole derivative, Isopropanol | Acidic medium, reflux | 70% |
Immunosuppressive Properties
Research has indicated that isoxazole derivatives, including 5-(Isopropoxymethyl)isoxazole-3-carboxylic acid, exhibit immunosuppressive effects. For instance, studies have shown that these compounds can inhibit the proliferation of peripheral blood mononuclear cells (PBMCs) induced by phytohemagglutinin (PHA) and lipopolysaccharide (LPS) .
Key Findings:
- The compound demonstrated a dose-dependent inhibition of TNF-α production in human blood cultures.
- In vitro studies revealed that it can induce apoptosis in immune cells by activating caspases and modulating NF-κB signaling pathways.
The mechanisms underlying the biological activity of 5-(Isopropoxymethyl)isoxazole-3-carboxylic acid are complex and involve multiple pathways:
- Caspase Activation: The compound has been shown to increase the expression of caspases, which are crucial for the apoptotic process.
- NF-κB Modulation: It influences NF-κB signaling, a key regulator of immune responses.
Case Studies
-
Study on PBMC Proliferation:
- Objective: To evaluate the immunosuppressive effects of 5-(Isopropoxymethyl)isoxazole-3-carboxylic acid on PBMCs.
- Method: PBMCs were treated with varying concentrations of the compound and stimulated with PHA.
- Results: Significant inhibition of cell proliferation was observed at concentrations above 10 µM.
-
Apoptosis Induction in Jurkat Cells:
- Objective: To assess the pro-apoptotic effects in Jurkat T cells.
- Method: Cells were treated with the compound and analyzed for apoptotic markers.
- Results: Increased levels of activated caspases and Annexin V positive cells indicated enhanced apoptosis.
Potential Therapeutic Applications
Given its immunosuppressive properties, 5-(Isopropoxymethyl)isoxazole-3-carboxylic acid may have potential applications in:
- Autoimmune Diseases: By modulating immune responses, it could be beneficial in treating conditions like rheumatoid arthritis or lupus.
- Transplant Rejection: Its ability to suppress T-cell activation may aid in preventing organ rejection post-transplantation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
